

# Application Notes for Sialyllacto-N-tetraose b

## Analytical Standard

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### Compound of Interest

Compound Name: *Sialyllacto-N-tetraose b*

Cat. No.: *B1598965*

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### Introduction

**Sialyllacto-N-tetraose b** (LSTb) is an acidic human milk oligosaccharide (HMO) that is of significant interest in nutritional science and drug development due to its potential biological activities.<sup>[1]</sup> As a sialylated oligosaccharide, LSTb is a component of glycoproteins and glycolipids and is found in various bodily fluids. Accurate quantification and characterization of LSTb in different matrices require reliable analytical standards and well-defined analytical methods. This document provides detailed protocols for the use of **Sialyllacto-N-tetraose b** analytical standards.

### Physicochemical Properties

A summary of the key physicochemical properties of **Sialyllacto-N-tetraose b** is presented in the table below.

Property	Value	Reference
Molecular Formula	C37H62N2O29	[2][3][4]
Molecular Weight	998.9 g/mol	[2][3]
IUPAC Name	(2R,4S,5R,6R)-5-acetamido-2- [[[(2R,3S,4R,5R,6S)-5- acetamido-6- [(2R,3S,4S,5R,6S)-3,5- dihydroxy-2-(hydroxymethyl)-6- [(2R,3R,4R,5R)-1,2,4,5- tetrahydroxy-6-oxohexan-3- yl]oxyoxan-4-yl]oxy-3-hydroxy- 4-[(2R,3R,4S,5R,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]methoxy]-4- hydroxy-6-[(1R,2R)-1,2,3- trihydroxypropyl]oxane-2- carboxylic acid	[2]
Synonyms	LSTb, LS-Tetrasaccharide b	[2]
Physical Description	Solid	[2]

## Experimental Protocols

### 1. Quantitative Analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

This protocol outlines the analysis of **Sialyllacto-N-tetraose b** using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC is particularly well-suited for the separation of polar compounds like HMOs.

#### a. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Sialyllacto-N-tetraose b** analytical standard and dissolve it in 1 mL of ultrapure water.

- Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a 1:1 mixture of acetonitrile and water. Recommended concentrations for a calibration curve are 12.5, 50, 125, 250, 500, 1250, 2500, and 5000 ng/mL.[5]

#### b. Chromatographic Conditions

Parameter	Condition
Column	HILIC-OH5 column (2.1 x 150 mm, 2.7 µm)
Mobile Phase A	20 mM Ammonium formate in water, pH 4.3
Mobile Phase B	Acetonitrile
Gradient	Linear gradient of acetonitrile (solvent B)
Flow Rate	As per column manufacturer's recommendation
Column Temperature	As per column manufacturer's recommendation
Injection Volume	5 µL
Expected Retention Time	Acidic HMOs like LSTb elute later than neutral HMOs. A retention time of approximately 16.8 minutes has been reported under specific HILIC conditions.[6]

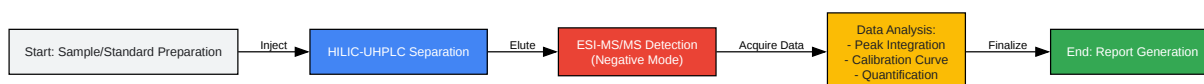
#### c. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI)
MS Mode	Full scan and Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM)
Spray Voltage	3.7 kV
Capillary Temperature	250°C
Sheath Gas Rate	40 (arbitrary units)
Aux Gas Rate	10 (arbitrary units)
Mass Range	m/z 200-1500
Resolution	70,000 for full scan, 35,000 for PRM

#### d. Data Analysis

- Identify the **Sialyllacto-N-tetraose b** peak based on its retention time and the accurate mass of the parent and daughter ions.
- Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

#### Workflow for HPLC-MS Analysis of **Sialyllacto-N-tetraose b**



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Caption: A generalized workflow for the quantitative analysis of **Sialyllacto-N-tetraose b** using HPLC-MS.

## 2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of analytical standards.

#### a. Sample Preparation

- Dissolve 2-5 mg of the **Sialyllacto-N-tetraose b** analytical standard in 0.5 mL of deuterium oxide (D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.

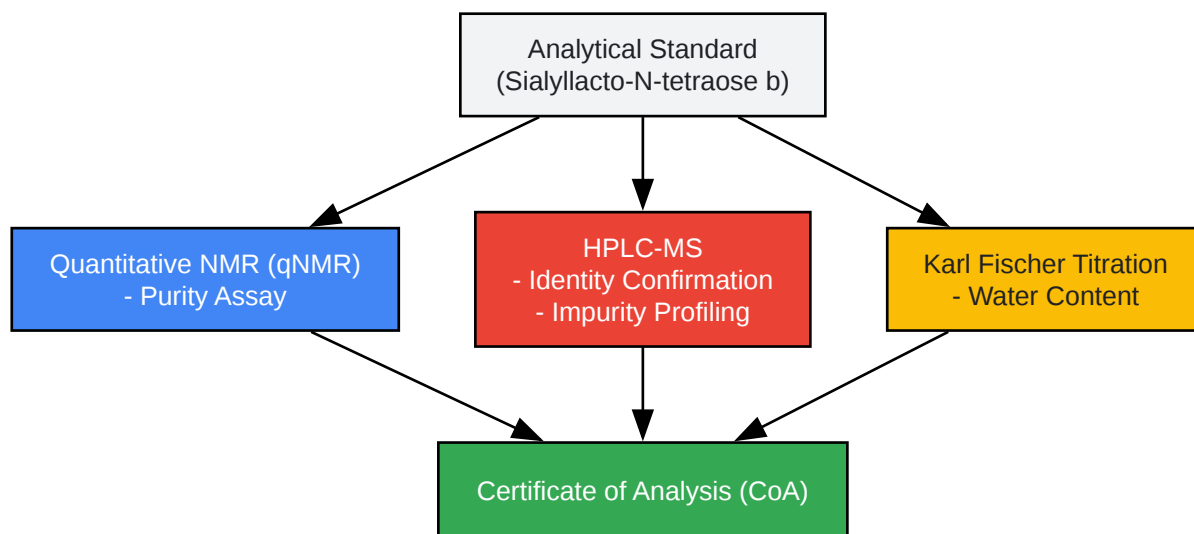
#### b. NMR Acquisition Parameters

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Spectrometer Frequency	≥ 300 MHz	≥ 75 MHz
Solvent	D <sub>2</sub> O	D <sub>2</sub> O
Temperature	20°C	20°C
Number of Scans	≥ 16	≥ 1024

#### c. Data Analysis

- Process the acquired Free Induction Decay (FID) with an appropriate software.
- Compare the resulting <sup>1</sup>H and <sup>13</sup>C NMR spectra with reference spectra for **Sialyllacto-N-tetraose b** to confirm its identity and purity.

Logical Relationship for Analytical Standard Qualification



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